molecular formula C11H17NO5 B14027690 2-(Tert-butyl) 3-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate

2-(Tert-butyl) 3-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate

Cat. No.: B14027690
M. Wt: 243.26 g/mol
InChI Key: YRMCKQUTXZZMSE-XPUUQOCRSA-N
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Description

2-(Tert-butyl) 3-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with tert-butyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl) 3-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate typically involves the use of flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the pyrrolidine ring . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yields and enantioselectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale flow microreactor systems, which offer advantages in terms of scalability, efficiency, and sustainability. These systems can be optimized to produce the compound in high purity and yield, making them suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl) 3-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(Tert-butyl) 3-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways . The exact pathways involved depend on the context in which the compound is used, such as in a biological or chemical system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butyl) 3-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and methyl groups.

Properties

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

2-O-tert-butyl 3-O-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)8-6(9(14)16-4)5-7(13)12-8/h6,8H,5H2,1-4H3,(H,12,13)/t6-,8-/m0/s1

InChI Key

YRMCKQUTXZZMSE-XPUUQOCRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1[C@H](CC(=O)N1)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)C1C(CC(=O)N1)C(=O)OC

Origin of Product

United States

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